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Compound of Interest |

Compound Name: Ethyl 5-ethoxy-2-hydroxybenzoate

CAS No.: 14160-70-4

Cat. No.: B087851

. J

Analytical Characterization of Ethyl 5-ethoxy-2-
hydroxybenzoate
Introduction & Chemical Context

Ethyl 5-ethoxy-2-hydroxybenzoate is a functionalized salicylate ester used as a specialized
intermediate in the synthesis of pharmaceutical APIs and high-grade fragrance compounds.[1]
Structurally, it features a phenolic hydroxyl group at position 2 (facilitating intramolecular
hydrogen bonding) and an ethoxy ether moiety at position 5.[1]

Unlike its liquid parent compound (Ethyl Salicylate), the 5-ethoxy derivative is typically a
crystalline solid (MP: 63—-67 °C), requiring specific sample preparation protocols for liquid
chromatography and spectroscopy.[1]

Physicochemical Profile
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Property Specification Notes
Ethyl 5-ethoxy-2-
IUPAC Name
hydroxybenzoate
Distinct from Ethyl Salicylate
CAS Number 14160-70-4
(118-61-6)
Molecular Formula
Molecular Weight 210.23 g/mol
White to off-white crystalline
Appearance .
solid
Melting Point 63 - 67 °C Key purity indicator
N Soluble in EtOH, DMSO, ACN,  Lipophilic character (LogP ~2.
Solubility

EtOAc; Insoluble in Water [21[31[41[51[61[718)

Structural Identification Protocols

The following spectroscopic methods are the gold standard for confirming the identity of Ethyl

5-ethoxy-2-hydroxybenzoate, distinguishing it from potential regioisomers (e.g., Ethyl 4-

ethoxy-2-hydroxybenzoate).

Nuclear Magnetic Resonance (NMR)

Rational: The molecule possesses a distinct 1,2,4-trisubstituted aromatic ring pattern.[1] The

intramolecular Hydrogen Bond between the phenolic -OH and the ester carbonyl shifts the

hydroxyl proton significantly downfield.[1]

Protocol:

H-NMR (400 MHz,

)

o Sample Prep: Dissolve 10 mg in 0.6 mL
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» Key Signals:

o

10.5-10.8 ppm (s, 1H): Phenolic -OH (Cheliated).[1] Diagnostic signal.

o

7.30 ppm (d, J=3.0 Hz, 1H): Aromatic H-6 (Ortho to ester).[1]

o

7.05 ppm (dd, J=9.0, 3.0 Hz, 1H): Aromatic H-4 (Ortho to ethoxy).[1]

o

6.90 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to hydroxyl).[1]

o

4.40 ppm (g, 2H): Ester -OCH

- [1]

o

4.02 ppm (g, 2H): Ether -OCH

- (5-ethoxy group).[1]

o

1.40 ppm (t, 3H): Ester -CH

1]

o

1.35 ppm (t, 3H): Ether -CH

1]

Infrared Spectroscopy (FT-IR)

Rational: Confirms functional groups and the specific "Salicylate Shift" of the carbonyl band due
to H-bonding.[1]

e Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
o Diagnostic Bands:
o 3100-3400 cm

: Broad, weak -OH stretch (shifted due to chelation).[1]

o 1670-1685 cm

: Ester C=0 stretch (Lower frequency than typical 1735 cm
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esters due to conjugation and H-bonding).[1]

o 1200-1250 cm

. Strong C-O stretches (Ester and Aryl-Ether).[1]

Chromatographic Purity Analysis (HPLC)

Rational: A Reverse-Phase (RP-HPLC) method is required to separate the target ester from its
hydrolysis product (5-ethoxysalicylic acid) and potential synthetic byproducts (e.g., bis-alkylated
impurities).[1]

Method Development Logic

o Column: C18 (Octadecyl) is essential for retaining the lipophilic ester.[1]

» Mobile Phase: Acidic modification (Formic Acid) is mandatory to suppress the ionization of
the phenolic hydroxyl group (

) and the carboxylic acid impurity (
), ensuring sharp peak shapes.[1]

o Detection: UV at 310 nm is selective for the salicylate chromophore, reducing interference
from non-conjugated solvents.[1]

Validated HPLC Protocol

System: Agilent 1260 / Waters Alliance or equivalent. Column: Agilent Zorbax Eclipse Plus C18
(150 mm x 4.6 mm, 3.5 um).[1]
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Parameter

Setting

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile (ACN) + 0.1% Formic Acid

Flow Rate 1.0 mL/min
Injection Volume 5.0 uL
Column Temp 30°C

Detection (UV)

310 nm (Primary), 254 nm (Secondary)

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 30% Initial Hold
2.0 30% Isocratic End
12.0 90% Linear Ramp
15.0 90% Wash

15.1 30% Re-equilibration

| 20.0 | 30% | End of Run |

Impurity Profile & Retention Strategy

The following diagram illustrates the separation logic for the target compound and its likely

impurities.
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Figure 1: Predicted elution order on C18/ACN gradient. The free acid elutes first due to polarity;
the target elutes mid-gradient; the "capped" phenolic impurity (diethoxy) elutes last due to
increased lipophilicity.[1]

Mass Spectrometry (GC-MS) Protocol

For definitive molecular weight confirmation and structural elucidation.[1]

Rational: As an ester, the molecule is sufficiently volatile for Gas Chromatography.[1]
¢ Inlet Temp: 250 °C.

e Source: Electron Impact (El), 70 eV.[1]

o Fragmentation Pattern (Predicted):

o 210: Molecular lon |

1.[1]

o 165: Loss of ethoxy group [

]
1]
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o 164: Loss of ethanol (McLafferty rearrangement typical in salicylate esters).[1]

o 136: Decarboxylation of the acid core.

Synthesis & Impurity Origins

Understanding the synthesis pathway is critical for anticipating impurities.[1] The target is
typically synthesized via the esterification of 5-ethoxysalicylic acid.[1]

5-Ethoxysalicylic Acid

(Starting Material) Ethanol / H2SO4

Fischer Esterification
(Reflux)

Over-Alkylation
(Side Rxn)

N Impurity B:
Impurity A:
. Ethyl 5-ethoxy-2-ethoxybenzoate
< TEEEEE A EE (If using alkyl halide reagents)

Main Pathway [ncomplete Rxn

Ethyl 5-ethoxy-2-hydroxybenzoate
(Main Product)

Click to download full resolution via product page
Figure 2: Synthetic pathway and potential impurity generation.
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Disclaimer:This protocol is intended for research and development purposes only. Users must
validate methods according to their specific regulatory requirements (e.g., ICH Q2(R1)).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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